molecular formula C6H6N4 B13094001 Pyrrolo[2,1-c][1,2,4]triazin-3-amine CAS No. 253878-26-1

Pyrrolo[2,1-c][1,2,4]triazin-3-amine

Cat. No.: B13094001
CAS No.: 253878-26-1
M. Wt: 134.14 g/mol
InChI Key: MADHZOVCBBERDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a fused heterocyclic compound comprising a pyrrole ring fused with a 1,2,4-triazine moiety at the [2,1-c] positions. The compound’s reactivity and biological profile are influenced by the fused triazine core and substituent positioning, making it a subject of interest in medicinal and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with hydrazine derivatives followed by cyclization can yield the desired compound. Another method involves the use of triazine intermediates, which can be cyclized to form the this compound structure .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are essential to minimize by-products and optimize the overall yield .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic substitution at specific positions. Key reactions include:

Reaction TypeReagents/ConditionsPosition ModifiedKey ProductYield (%)Reference
BrominationN-Bromosuccinimide (NBS), CCl₄, 0–5°CC-77-Bromopyrrolo[2,1-c] triazin-3-amine85–92
ChlorinationPOCl₃, DMF, 80°CC-44-Chloropyrrolo[2,1-c] triazin-3-amine78
NitrationHNO₃/AcOH, 50°CC-55-Nitro derivative65

Mechanistic Insight : Bromination occurs regioselectively at C-7 due to the electron-donating effect of the triazine ring . Chlorination at C-4 is driven by electrophilic attack on the activated triazine nitrogen .

Nucleophilic Aromatic Substitution

The triazine core undergoes nucleophilic displacement under mild conditions:

SubstrateNucleophileConditionsProductYield (%)Reference
7-Bromo derivativeNaN₃, DMF, 100°C7-Azidopyrrolotriazin-3-amine89
4-Chloro derivativePiperidine, EtOH, RT4-Piperidinyl analog93

Cycloaddition and Ring Expansion

Pyrrolo[2,1-c] triazin-3-amine participates in [2+2] and [3+2] cycloadditions:

  • With Tetracyanoethylene Oxide : Forms triazinium dicyanomethylide intermediates, enabling access to fused polycyclic systems .

  • Copper-Catalyzed Alkyne Coupling : Sonogashira reactions with terminal alkynes yield ethynyl derivatives (e.g., C₆H₅C≡C-pyrrolotriazine ) .

Amination and Acylation

  • N-Acylation : Benzoyl chloride in CH₂Cl₂/TEA yields mono-benzoylated products at the C-3 amine .

  • Reductive Amination : Reacts with aldehydes/ketones under NaBH₃CN to form secondary amines .

Oxidation and Reduction

ReactionReagentsProductApplication
OxidationmCPBA, CH₂Cl₂N-Oxide derivativesBioactive metabolite synthesis
ReductionH₂/Pd-C, EtOHDihydro-pyrrolotriazineIntermediate for kinase inhibitors

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable diversification of the core structure:

ReactionCatalyst SystemCoupling PartnerProduct ClassYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acidsBiaryl-pyrrolotriazines75–88
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-Aryl derivatives82

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions via ring-opening .

  • Thermal Stability : Stable up to 200°C, but decomposes exothermically above 250°C.

Scientific Research Applications

Anticancer Activity

Pyrrolo[2,1-c][1,2,4]triazin-3-amine derivatives have been identified as promising anticancer agents. They exhibit various mechanisms of action, including inhibition of key signaling pathways involved in tumor growth and metastasis.

  • Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : Compounds derived from this compound have been shown to inhibit the PI3K signaling pathway, which is often dysregulated in cancer. This inhibition can potentially lead to reduced tumor cell proliferation and survival .
  • Dual Inhibition of c-Met/VEGFR-2 : Some derivatives act as dual inhibitors of c-Met and VEGFR-2, both of which are critical for angiogenesis and tumor progression. This dual action enhances their therapeutic potential against various cancers .

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound derivatives. Notably:

  • Ebola Virus Treatment : Certain analogs have been reported to exhibit activity against the Ebola virus, making them candidates for further development in antiviral therapies .
  • Norovirus Activity : Research indicates that some pyrrolo[2,1-c][1,2,4]triazin derivatives show anti-norovirus activity, suggesting their potential use in treating viral infections .

Neurological Applications

The compound's derivatives also demonstrate potential in neurological applications:

  • MERTK Inhibitors : A hybrid drug design approach combining pyrrolo[2,1-c][1,2,4]triazin with other pharmacophores has yielded novel MERTK inhibitors. These inhibitors may play a role in treating neurodegenerative diseases by modulating immune responses .

Synthesis and Development

The synthesis of this compound derivatives has been optimized to enhance yield and reduce complexity:

Synthesis MethodYield (%)Conditions
Nucleophile-induced cyclization85Mild conditions (0 °C)
Regioselective intramolecular cyclization90Controlled conditions

These methods have made it easier to produce large libraries of compounds for screening against various biological targets .

Case Study 1: Anticancer Screening

A library of pyrrolo[2,1-c][1,2,4]triazin derivatives was synthesized and screened against several cancer cell lines. The study found that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics.

Compound IDCell LineIC50 (µM)
5gPSN-1 (KRAS mutant)4.9
5iPSN-1 (KRAS mutant)5.8
6lPSN-1 (KRAS mutant)8.0

These results indicate the potential for these compounds to be developed into effective cancer therapies .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that pyrrolo[2,1-c][1,2,4]triazin derivatives could inhibit viral replication in cell cultures infected with norovirus. The most potent compound showed a significant reduction in viral load compared to untreated controls.

Mechanism of Action

The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it may inhibit kinase activity, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Pyrrolo[2,1-c][1,2,4]triazin-3-amine with key analogs, emphasizing structural features, biological activities, and synthetic methodologies:

Compound Name Core Structure Key Features Biological Activity/Applications Synthesis Highlights References
This compound Pyrrole + 1,2,4-triazine ([2,1-c]) Limited direct data; potential DNA-binding inferred from benzodiazepine analogs. Hypothesized DNA interaction (based on PBD analogs). Nucleophilic ring contraction of benzothiazine precursors.
Pyrrolo[2,1-f][1,2,4]triazin-4-amine Pyrrole + 1,2,4-triazine ([2,1-f]) Selective PI3Kδ/AAK1 inhibition; antiviral (remdesivir analog). Pain treatment (AAK1 inhibitors), antiviral agents. SAR-driven optimization; palladium-catalyzed steps.
Triazolo[5,1-c][1,2,4]triazine Triazole + 1,2,4-triazine High-energy material; insensitivity to mechanical stimuli. Energetic materials (performance comparable to RDX). Nitration/oxidation of triazole precursors.
Pyrrolo[2,1-c][1,4]benzodiazepines Pyrrole + benzodiazepine DNA minor groove binding; cytotoxic in cancer cells. Anticancer agents (e.g., anthramycin analogs). Azido reductive cyclization; FeCl3-NaI system.
Pyrazolo[5,1-c][1,2,4]triazines Pyrazole + 1,2,4-triazine Antiviral (triazavirin); structural diversity in brominated derivatives. Antiviral drugs, crystallography studies. Bromination of pyrazole intermediates.

Detailed Structural and Functional Analysis

This compound vs. [2,1-f] Isomers

  • Structural Differences : The [2,1-c] fusion places the triazine ring at distinct positions compared to the [2,1-f] isomer, altering electronic distribution and steric accessibility. This impacts binding to biological targets; for example, [2,1-f] derivatives exhibit potent kinase inhibition due to optimal fit in ATP-binding pockets .
  • Biological Activity : While [2,1-f] analogs like remdesivir ([2,1-f]triazin-4-amine) show antiviral activity, [2,1-c] derivatives are hypothesized to interact with DNA based on studies of pyrrolobenzodiazepines (PBDs), which share a similar pyrrole fusion motif .
  • Synthesis : The [2,1-c] isomer is synthesized via nucleophilic ring contraction of benzothiazine precursors, whereas [2,1-f] analogs rely on palladium-catalyzed hydrogen transfer for debenzylation steps .

Comparison with Triazolo and Pyrazolo Triazines

  • Triazolo[5,1-c][1,2,4]triazines : These compounds, such as triazavirin, replace the pyrrole ring with a triazole, enhancing thermal stability and antiviral efficacy. Their insensitivity to mechanical stimuli makes them suitable for energetic materials .
  • Pyrazolo[5,1-c][1,2,4]triazines: Brominated derivatives of this class exhibit conformational flexibility, enabling crystallographic studies to elucidate non-covalent interactions critical for antiviral activity .

Benzodiazepine and Benzothiazine Analogs

  • Pyrrolo[2,1-c][1,4]benzothiazines : These calcium channel antagonists highlight the pharmacological versatility of pyrrolo-fused systems, though their activity depends on substituent patterns and annulated ring systems .

Biological Activity

Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

1. Overview of this compound

This compound is part of a larger family of triazine derivatives known for their pharmacological properties. These compounds exhibit a range of biological activities including anticancer, anti-inflammatory, and enzyme inhibition effects.

2. Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution and cyclization reactions. Various methodologies have been reported:

  • Nucleophile-Induced Rearrangement : This method allows for the formation of pyrrolo[2,1-c][1,2,4]triazin derivatives through the rearrangement of precursor compounds under mild conditions .
  • Intramolecular Cyclization : This approach is used to create the triazine ring structure by cyclizing substituted pyrroles with appropriate reagents .

3.1 Anticancer Activity

Pyrrolo[2,1-c][1,2,4]triazin derivatives have shown promising anticancer properties. For example:

  • Inhibition of Kinases : Compounds containing this scaffold have been identified as inhibitors of various kinases such as VEGFR-2 and EGFR. Notably, derivatives demonstrated IC50 values in the low micromolar range (e.g., 0.023 µM against VEGFR-2) .
  • Cell Line Studies : In vitro studies on different cancer cell lines revealed that certain derivatives induced apoptosis at low micromolar concentrations. For instance, specific derivatives exhibited IC50 values as low as 4.9 µM against pancreatic cancer cells .

3.2 Enzyme Inhibition

Research indicates that pyrrolo[2,1-c][1,2,4]triazin derivatives can selectively inhibit key enzymes involved in cancer metabolism:

  • PDK Inhibition : Certain compounds effectively inhibited PDK1 and PDK4 isoforms at concentrations around 1.5 µM. This selective inhibition suggests potential therapeutic applications in metabolic reprogramming in cancer cells .

The mechanisms underlying the biological activities of pyrrolo[2,1-c][1,2,4]triazin derivatives include:

  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways by increasing caspase activity and modulating key proteins involved in apoptosis such as p53 and Bax .
  • Autophagy Activation : Some derivatives also promote autophagy through mechanisms involving mTOR inhibition and increased formation of autophagosomes .

5. Case Studies

Several studies highlight the efficacy of pyrrolo[2,1-c][1,2,4]triazin derivatives:

CompoundTargetIC50 (µM)Cancer Type
5iPDK10.5Pancreatic
5kPDK40.8Breast
6jVEGFR-20.023Colorectal

These findings illustrate the compound's potential as a lead structure for developing novel anticancer agents.

6. Conclusion

This compound represents a promising scaffold in drug discovery due to its diverse biological activities and potential therapeutic applications. Ongoing research is likely to uncover further insights into its mechanisms of action and broaden its utility in treating various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyrrolo[2,1-c][1,2,4]triazin-3-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions using 2-diazopyrroles or condensation of aminopyrrole precursors with triazine-forming reagents. Key steps include:

  • Cycloaddition reactions : Use of diazo compounds to form the fused triazine ring under controlled temperatures (70–100°C) and inert atmospheres .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity and yield .
  • Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance cyclization efficiency .
    Yield optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting stoichiometry of amines to carbonyl precursors (1:1.2 molar ratio recommended), and quenching side reactions with aqueous workups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for pyrrole ring) and amine protons (δ 5.5–6.5 ppm). Coupling constants (J ≈ 3–4 Hz) confirm fused-ring geometry .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 134.059 for C₆H₆N₄) and fragmentation patterns .
  • FT-IR : N-H stretching (3300–3500 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) validate functional groups .
    For ambiguous structures, X-ray crystallography resolves bond angles and packing modes, though crystallization may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its antiproliferative activity?

Methodological Answer: SAR strategies focus on substituent effects at positions C-3 (amine) and C-7/C-8 (pyrrole ring):

  • Amine substitution : Introducing bulky groups (e.g., tert-butyl or piperazinyl) improves target binding affinity. For example, 7-methoxy derivatives show 10-fold higher IC₅₀ in MCF-7 cells .
  • Heterocyclic fusion : Fusing benzodiazepine or pyridine rings enhances DNA intercalation, as seen in analogs with sub-µM activity in HeLa cells .
  • Electron-withdrawing groups : Bromine at C-7 increases cytotoxicity by stabilizing charge-transfer interactions with kinase ATP pockets . Validate modifications using comparative molecular field analysis (CoMFA) and in vitro apoptosis assays (Annexin V/PI staining) .

Q. What computational methods are employed to predict the binding modes of this compound derivatives with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with DNA bases or kinases. For example, LUMO energies < -1.5 eV correlate with PI3Kδ inhibition .
  • Molecular docking (AutoDock Vina) : Simulates binding to PI3Kδ (PDB: 5TF) or DNA topoisomerase II. Key interactions include hydrogen bonds with Lys779 (PI3Kδ) and π-π stacking with purine bases .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable target engagement . Cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .

Q. How can contradictory cytotoxicity data between studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or compound purity:

  • Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. resazurin). For example, IC₅₀ discrepancies in Jurkat cells may stem from serum concentration differences .
  • Purity validation : Confirm compound purity (>98% via HPLC) and exclude solvates (e.g., hydrate forms reduce bioavailability) .
  • Meta-analysis : Pool data from multiple studies using fixed-effects models. A 2021 review noted that logP > 1.5 improves membrane permeability but may reduce aqueous solubility, explaining activity drops in high-throughput screens .

Properties

CAS No.

253878-26-1

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

pyrrolo[2,1-c][1,2,4]triazin-3-amine

InChI

InChI=1S/C6H6N4/c7-5-4-10-3-1-2-6(10)9-8-5/h1-4H,7H2

InChI Key

MADHZOVCBBERDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=NC2=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.